5'-O-Trt-N6-Bz-dA 5'-O-Trt-N6-Bz-dA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394374
InChI: InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43)
SMILES:
Molecular Formula: C36H31N5O4
Molecular Weight: 597.7 g/mol

5'-O-Trt-N6-Bz-dA

CAS No.:

Cat. No.: VC16394374

Molecular Formula: C36H31N5O4

Molecular Weight: 597.7 g/mol

* For research use only. Not for human or veterinary use.

5'-O-Trt-N6-Bz-dA -

Specification

Molecular Formula C36H31N5O4
Molecular Weight 597.7 g/mol
IUPAC Name N-[9-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43)
Standard InChI Key YAWKHIRUPXFKPL-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

5'-O-Trt-N6-Bz-dA is systematically named N-[9-[(2R,3R,5S)-5-[[tris(4-methoxyphenyl)methoxy]methyl]-3-hydroxyoxolan-2-yl]-9H-purin-6-yl]benzamide. Its structure comprises a deoxyadenosine core modified at two critical positions:

  • A trityl (triphenylmethyl) group at the 5'-hydroxyl, providing acid-labile protection during synthesis.

  • A benzoyl group at the N6 position of the adenine base, offering base-labile protection .

The compound’s molecular formula (C₃₆H₃₁N₅O₄) and weight (597.66 g/mol) are verified through mass spectrometry and elemental analysis .

Table 1: Key Chemical Properties of 5'-O-Trt-N6-Bz-dA

PropertyValueSource
CAS Number75759-62-5
Molecular FormulaC₃₆H₃₁N₅O₄
Molecular Weight597.66 g/mol
Storage Conditions2–8°C
Purity≥97%

Stereochemical Configuration

The ribose moiety in 5'-O-Trt-N6-Bz-dA adopts a β-D-2'-deoxyribofuranose configuration, critical for maintaining the structural integrity of DNA strands. Nuclear Magnetic Resonance (NMR) studies confirm the R configuration at the 2' and 3' positions, ensuring compatibility with natural DNA’s helical structure .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of 5'-O-Trt-N6-Bz-dA involves sequential protection of the deoxyadenosine molecule:

  • N6-Benzoylation: Treatment of deoxyadenosine with benzoyl chloride in anhydrous pyridine introduces the benzoyl group at the exocyclic amine, preventing unwanted side reactions during phosphoramidite coupling .

  • 5'-O-Tritylation: The 5'-hydroxyl group is protected using trityl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP), yielding the trityl ether derivative .

Reaction conditions (e.g., temperature, solvent system) are optimized to achieve yields exceeding 85%, as reported in industrial-scale protocols .

Purification and Quality Control

Crude product is purified via silica gel chromatography, with elution typically using a gradient of dichloromethane and methanol. High-Performance Liquid Chromatography (HPLC) confirms purity ≥97%, while Mass Spectrometry (MS) validates molecular weight .

Applications in Oligonucleotide Synthesis

Solid-Phase DNA Synthesis

5'-O-Trt-N6-Bz-dA is a phosphoramidite precursor used in automated DNA synthesizers. Its protective groups ensure selective reactivity:

  • The trityl group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-OH for subsequent coupling.

  • The benzoyl group is cleaved during ammonolytic deprotection (e.g., 28% NH₄OH, 55°C, 16 hours), yielding the free exocyclic amine .

Table 2: Deprotection Conditions for 5'-O-Trt-N6-Bz-dA

Protective GroupDeprotection ReagentConditions
5'-O-Trityl3% Trichloroacetic acidRoom temperature, 1 min
N6-Benzoyl28% NH₄OH55°C, 16 hours

Therapeutic and Diagnostic Applications

  • Antisense Oligonucleotides: Used in drugs targeting mRNA for conditions like Duchenne muscular dystrophy .

  • CRISPR-Cas9 Guides: Modified oligonucleotides enhance guide RNA stability and editing efficiency .

  • Molecular Probes: Fluorescently labeled probes for detecting genetic mutations in cancer diagnostics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator